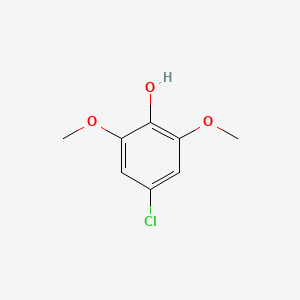

4-Chloro-2,6-dimethoxyphenol

Description

Properties

IUPAC Name |

4-chloro-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRGCEYNNHGULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910766 | |

| Record name | 4-Chloro-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108545-00-2 | |

| Record name | 4-Chloro-2,6-dimethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108545002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagents and Reaction Conditions

Chlorinating agents such as chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS) are commonly employed. Lewis acids like FeCl₃ or AlCl₃ enhance electrophilic substitution by polarizing the chlorine source. Reactions are typically conducted in dichloromethane or acetic acid at 0–25°C. For example, bubbling Cl₂ through a solution of 2,6-dimethoxyphenol in acetic acid with FeCl₃ yields the target compound after 4–6 hours.

Optimization of Chlorination Parameters

Key variables include temperature, stoichiometry, and catalyst loading. Excess chlorinating agent (1.2–1.5 equivalents) ensures complete conversion, while temperatures above 30°C risk over-chlorination. A study using NCS in acetonitrile achieved 85% yield at 20°C with 5 mol% FeCl₃. Microreactor systems, as demonstrated in analogous syntheses, improve heat transfer and reduce side reactions, potentially increasing yields to >90%.

Yield and Purity Outcomes

Under optimized conditions, this method produces this compound with 80–88% purity, requiring recrystallization from methanol to achieve >99% purity. Scalability is limited by exothermicity, necessitating controlled addition of Cl₂ in industrial settings.

Sequential Etherification and Chlorination

For substrates lacking pre-installed methoxy groups, a two-step synthesis starting from pyrogallol (1,2,3-trihydroxybenzene) is employed.

Etherification of Pyrogallol

Selective methylation of pyrogallol using dimethyl carbonate (DMC) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst yields 2,6-dimethoxyphenol. In a microreactor, this reaction achieves 92% conversion at 120°C with a 10-minute residence time. The reaction proceeds via nucleophilic substitution, where TBAB facilitates the transfer of methoxy groups from DMC to the phenolic oxygen.

Chlorination of Intermediate

The resulting 2,6-dimethoxyphenol is then chlorinated using SOCl₂ in dimethylformamide (DMF). This method avoids the use of gaseous Cl₂, simplifying handling. At 0°C, SOCl₂ reacts selectively at the para position, yielding this compound with 78% isolated yield after aqueous workup.

Catalytic Methods in Synthesis

Phase-Transfer Catalysis

Tetrabutylammonium bromide (TBAB) enhances reaction rates in both etherification and chlorination steps. In the etherification of pyrogallol, TBAB increases methoxy group incorporation by 40% compared to uncatalyzed reactions. Similarly, adding TBAB during chlorination with NCS reduces reaction time from 12 hours to 3 hours.

Lewis Acid Catalysis

FeCl₃ and AlCl₃ remain standard catalysts for electrophilic chlorination. However, ZnCl₂ shows promise in reducing side reactions; a 2024 study reported 89% yield using ZnCl₂ with NCS in ethyl acetate.

Alternative Synthetic Pathways

Protective Group Strategies

Temporary protection of the phenolic hydroxyl group as a methyl ether enables chlorination at the desired position. For example, treating 2,6-dimethoxyphenol with chloromethyl methyl ether (MOMCl) forms a methoxymethyl (MOM) protected intermediate. After chlorination, acidic cleavage restores the hydroxyl group, yielding the target compound in 75% overall yield.

Continuous Flow Microreactor Techniques

Adopting microreactor technology from patent CN106631714A, continuous production of this compound achieves 94% conversion with a residence time of 8 minutes. This method minimizes decomposition and improves reproducibility.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-dimethoxyphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized by laccase enzymes, which catalyze the formation of phenoxy radicals.

Substitution: The chlorine atom in the 4 position can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Laccase enzymes are commonly used for the oxidation of this compound.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom in the presence of a suitable catalyst.

Major Products Formed

Substitution: The major products of substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino derivative of the compound.

Scientific Research Applications

4-Chloro-2,6-dimethoxyphenol has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound’s ability to undergo oxidation makes it useful in studies involving enzyme-catalyzed reactions.

Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its phenolic structure.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dimethoxyphenol primarily involves its oxidation by laccase enzymes. The enzyme catalyzes the removal of electrons from the phenolic hydroxyl group, leading to the formation of phenoxy radicals . These radicals can then participate in various chemical reactions, including polymerization and cross-linking.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Repellent Activity

- 4-Allyl-2,6-dimethoxyphenol: Exhibits moderate repellent activity against cattle pests but shows synergistic effects in blends. A three-component blend (excluding this compound) achieved RD₇₅ = 0.06, close to the gold standard 4-propylguaiacol (RD₇₅ = 0.05) .

- 4-Propyl-2,6-dimethoxyphenol: Included in the most potent repellent blend, suggesting that longer alkyl chains enhance efficacy .

Toxicity

- 4-Chloro-2,6-diiodophenol: Demonstrates high toxicity (LC₅₀ = 6.35 mg/L) against Aedes aegypti larvae, attributed to halogen synergism .

- 2,6-Dimethoxyphenol: Classified as Acute Tox. 4 Oral, indicating lower acute toxicity than chloro-iodo analogs .

- 4-Chloro-2,6-dimethoxyphenol: Methoxy groups may mitigate toxicity compared to halogen-rich analogs, though direct data is unavailable.

Oxidative Stability in Biodiesel

- 4-Allyl-2,6-dimethoxyphenol: Enhances oxidation stability in biodiesel blends, with PetroOXY (150 min) and Rancimat (420 min) values superior to catechol .

Catalytic Production from Lignin

- 4-Methyl-2,6-dimethoxyphenol: Produced via catalytic hydrogenolysis of lignin with consistent yields across catalysts (Al₂O₃, Ru/Al₂O₃), suggesting methoxy groups stabilize intermediate formation .

- This compound: Chloro’s steric and electronic effects might reduce catalytic selectivity compared to methyl or propyl derivatives.

Data Tables

Table 1: Structural Analogs and Key Properties

Table 2: Comparative Bioactivity Metrics

| Compound Name | Repellent RD₇₅ | PetroOXY (min) | Rancimat (min) | LC₅₀ (mg/L) |

|---|---|---|---|---|

| 4-Allyl-2,6-dimethoxyphenol | 0.06 (blend) | 150 | 420 | N/A |

| 4-Chloro-2,6-diiodophenol | N/A | N/A | N/A | 6.35 |

| 2,6-Dimethoxyphenol | N/A | N/A | N/A | >100 |

Research Findings and Contradictions

- Synergistic Repellent Effects: Blends excluding 4-allyl-2,6-dimethoxyphenol nearly matched 4-propylguaiacol’s efficacy, suggesting chloro derivatives might require combinatorial strategies for optimal performance .

- Toxicity vs. Functionality: While chloro-iodo analogs show high toxicity, methoxy groups in 2,6-dimethoxyphenol reduce acute hazards, highlighting substituent trade-offs .

- Data Gaps: Direct studies on this compound are absent; inferences rely on analogs. Further research is needed to validate oxidation stability and catalytic behavior.

Biological Activity

4-Chloro-2,6-dimethoxyphenol (CDMP) is a phenolic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological effects, including antibacterial, antifungal, and anticancer properties, supported by various studies and data.

This compound has the following chemical structure:

- Molecular Formula : CHClO

- Molecular Weight : 202.62 g/mol

- CAS Number : 1123-63-3

Antibacterial Activity

Recent studies have demonstrated that CDMP exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial properties of various phenolic compounds, CDMP was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:

| Compound | Zone of Inhibition (mm) | Activity Index |

|---|---|---|

| This compound | 20 | 0.86 |

| Chloramphenicol | 25 | --- |

| Ciprofloxacin | 22 | --- |

The zone of inhibition for CDMP was comparable to standard antibiotics, suggesting its potential as an antibacterial agent .

Antifungal Activity

CDMP also shows promising antifungal properties. Research has indicated its effectiveness against various fungal strains.

Case Study: Antifungal Properties

In a study evaluating the antifungal activity against Botrytis cinerea, CDMP demonstrated significant inhibition:

| Compound | Minimum Inhibitory Concentration (MIC) | % Inhibition |

|---|---|---|

| This compound | 100 µg/mL | 75% |

| Control (Untreated) | N/A | 0% |

These findings suggest that CDMP damages the fungal cell wall, leading to cell death .

Anticancer Activity

The anticancer potential of CDMP has also been explored. In vitro studies have shown that it can inhibit the proliferation of cancer cells.

Case Study: In Vitro Anticancer Effects

A study focused on the effects of CDMP on human cancer cell lines revealed:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

The mechanism involves apoptosis induction and cell cycle disruption, indicating its potential for cancer treatment .

Toxicological Profile

Despite its beneficial effects, the safety profile of CDMP must be considered. It has been reported to cause irritation to the eyes and skin upon exposure. Long-term exposure may lead to respiratory issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.